molecular formula C14H15NO2S B2799417 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 851175-88-7

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B2799417
CAS No.: 851175-88-7
M. Wt: 261.34
InChI Key: ZWYBVFASNDKXOT-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a benzothiophene derivative characterized by a fused tetrahydrobenzothiophene core substituted with a methyl group at the 6-position and a furan-2-carbonyl moiety at the 3-position. Its structure combines the electron-rich furan ring with the lipophilic benzothiophene system, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-9-11(7-8)18-14(15)12(9)13(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYBVFASNDKXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common approach is the acylation of a furan derivative with a benzothiophene precursor. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Availability
Target Compound Furan-2-carbonyl C₁₅H₁₅NO₂S 281.35* N/A Likely custom synthesis
3-(4-Bromobenzoyl) derivative 4-Bromobenzoyl C₁₆H₁₆BrNOS 350.27 95% Discontinued
3-(3-Fluorobenzoyl) derivative 3-Fluorobenzoyl C₁₅H₁₄FNOS 275.30 ≥95% Discontinued
3-(4-Methoxybenzoyl) derivative 4-Methoxybenzoyl C₁₇H₁₉NO₂S 301.40 95% Discontinued

*Calculated based on molecular formula.

  • Halogenated Derivatives (Br, F): Bromine increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Fluorine, being electronegative, can enhance binding affinity to target proteins . Methoxybenzoyl: The methoxy group offers electron-donating effects, possibly stabilizing aromatic interactions in biological systems .

Biological Activity

3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest due to its unique structural features and potential biological activities. The compound's molecular formula is C14H15NO2SC_{14}H_{15}NO_2S, and it possesses a complex structure that may confer various pharmacological properties. This article explores its biological activity based on available literature and research findings.

Structural Characteristics

The structural representation of the compound can be summarized as follows:

  • Molecular Formula : C14H15NO2SC_{14}H_{15}NO_2S
  • Molecular Weight : 261.34 g/mol
  • SMILES Notation : CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N

Biological Activity Overview

Despite limited direct studies focusing solely on the biological activity of this specific compound, related compounds in the benzothiophene class have shown promising pharmacological effects, including:

  • Antiviral Activity : Compounds similar to this compound have been evaluated for their antiviral properties against various viruses. For instance, derivatives with furan moieties have exhibited significant antiviral activity against viruses like SARS-CoV-2 and others .

Case Studies and Research Findings

  • Antiviral Potential :
    • Research has indicated that furan-containing compounds can act as effective inhibitors of viral proteases. For example, derivatives similar to the compound under discussion have been shown to inhibit SARS-CoV-2 main protease with IC50 values in the low micromolar range .
  • Structural Activity Relationship (SAR) :
    • The presence of the furan ring and modifications on the benzothiophene core have been linked to enhanced biological activity. For instance, replacing certain substituents on the benzothiophene scaffold can significantly alter potency against viral targets .
  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds with similar structures exhibit low cytotoxicity while maintaining potent antiviral effects. For instance, a related compound showed an IC50 value of 1.55 μM against a viral target without significant cytotoxicity in Vero cells (CC50 > 100 μM) .

Data Tables

The following table summarizes some relevant biological activity data for related compounds:

Compound NameTargetIC50 (μM)CC50 (μM)Notes
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro...SARS-CoV-2 Mpro1.55>100Non-peptidomimetic inhibitor
Furan Derivative AVarious Viruses0.96>100High potency
Benzothiophene Derivative BViral Proteases10.76>100Effective against multiple targets

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